

Application Notes and Protocols: Tetrakis(4-bromophenyl)methane in Gas Storage

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Compound of Interest

Compound Name: *Tetrakis(4-bromophenyl)methane*

Cat. No.: *B171993*

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These application notes provide a comprehensive overview of the use of **Tetrakis(4-bromophenyl)methane** as a building block for the synthesis of porous aromatic frameworks (PAFs) for gas storage applications. Detailed protocols for the synthesis of these materials and the subsequent analysis of their gas storage properties are provided to facilitate research and development in this area.

Application Notes

Tetrakis(4-bromophenyl)methane is a tetrahedral monomer that can be used to create highly porous and robust three-dimensional polymers.^[1] These materials, known as porous aromatic frameworks (PAFs), are of significant interest for gas storage and separation technologies due to their large surface areas, tunable pore sizes, and exceptional chemical and thermal stability.^{[1][2]} The rigid, pre-organized tetrahedral geometry of **Tetrakis(4-bromophenyl)methane** leads to the formation of materials with permanent porosity and high void volumes, which are critical attributes for effective gas adsorbents.

One notable example is PAF-11, which is synthesized via a Suzuki coupling reaction using **Tetrakis(4-bromophenyl)methane** and a diboronic acid linker.^{[1][3]} PAFs can also be synthesized through Yamamoto-type Ullmann homocoupling of **Tetrakis(4-bromophenyl)methane**.^[2] These materials have demonstrated considerable uptake of gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄), as well as vapors of small organic molecules.^[3]

Key Advantages of Tetrakis(4-bromophenyl)methane-Based Porous Materials:

- High Thermal Stability: These frameworks can be stable up to 400 °C in air, making them suitable for applications under various temperature conditions.[3]
- Excellent Chemical Stability: They are often insoluble and resistant to decomposition in common organic solvents and even concentrated acids.[3]
- High Surface Area: The porous nature of these materials leads to large surface areas, often in the range of hundreds to thousands of square meters per gram, which is crucial for high-capacity gas adsorption.[2][3]
- Tunable Porosity: The pore size and surface properties can be tuned by selecting different co-monomers or by post-synthetic modification, allowing for selective gas adsorption.

Quantitative Data Presentation

The gas storage capacities and surface properties of porous materials derived from **Tetrakis(4-bromophenyl)methane** are summarized in the table below. This data is compiled from various sources and showcases the potential of these materials for different gas storage applications.

Material	Synthesis Method	Gas Adsorbed	Adsorption Condition	Gas Uptake	BET Surface Area (m ² /g)	Langmuir Surface Area (m ² /g)
PAF-11	Suzuki Coupling	H ₂	77 K, 1 atm	Not Specified	-	952[3]
Methanol	Room Temp, Sat. Vapor	654 mg/g[3]				
Benzene	Room Temp, Sat. Vapor	874 mg/g[3]				
Toluene	Room Temp, Sat. Vapor	780 mg/g[3]				
PAF-5	Yamamoto Coupling	N ₂	77 K	-	1125[2]	1853[2]
Benzene	298 K, 80 Torr	~1100 mg/g[2]				
Toluene	298 K, 22 Torr	~1050 mg/g[2]				
p-Xylene	298 K, 8 Torr	~1100 mg/g[2]				

Experimental Protocols

Protocol 1: Synthesis of Porous Aromatic Framework (PAF) via Yamamoto Homocoupling

This protocol describes a general procedure for the synthesis of a porous aromatic framework from **Tetrakis(4-bromophenyl)methane** using a Yamamoto-type Ullmann reaction, inspired by the synthesis of PAF-5.[2][4]

Materials:

- **Tetrakis(4-bromophenyl)methane**
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- 2,2'-Bipyridyl (bpy)
- 1,5-Cyclooctadiene (cod)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Toluene
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Methanol
- Acetone
- Schlenk flask and line
- Magnetic stirrer and hotplate
- Inert gas (Argon or Nitrogen)

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (a molar equivalent appropriate for the desired degree of polymerization) and 2,2'-bipyridyl (in slight excess relative to Ni) to a Schlenk flask.
- Reaction Setup: Add anhydrous DMF to the flask, followed by 1,5-cyclooctadiene. Stir the mixture at 80 °C for 1 hour to form the active Ni(0) catalyst complex. The solution should turn deep red or brown.

- Monomer Addition: Dissolve **Tetrakis(4-bromophenyl)methane** in anhydrous DMF/toluene and add it to the catalyst solution under an inert atmosphere.
- Polymerization: Heat the reaction mixture at 90-100 °C with vigorous stirring for 48-72 hours. A precipitate will form as the polymerization proceeds.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Filter the solid product and wash it sequentially with DMF, acetone, and methanol to remove any unreacted monomers and catalyst residues.
 - To ensure complete removal of the nickel catalyst, stir the solid product in concentrated HCl overnight.
 - Filter the product again and wash extensively with deionized water until the filtrate is neutral.
 - Further wash the product with methanol and acetone.
- Drying and Activation: Dry the purified polymer in a vacuum oven at 120 °C overnight to remove residual solvents. This process also serves to activate the material for gas sorption analysis.[\[5\]](#)

Protocol 2: Gas Sorption Analysis

This protocol outlines the procedure for measuring gas adsorption isotherms to determine the surface area and gas storage capacity of the synthesized porous aromatic framework.

Instrumentation:

- Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
- High-purity adsorptive gases (e.g., N₂, H₂, CO₂, CH₄)
- Liquid nitrogen (for measurements at 77 K)

- Sample tubes
- Heating mantles for degassing

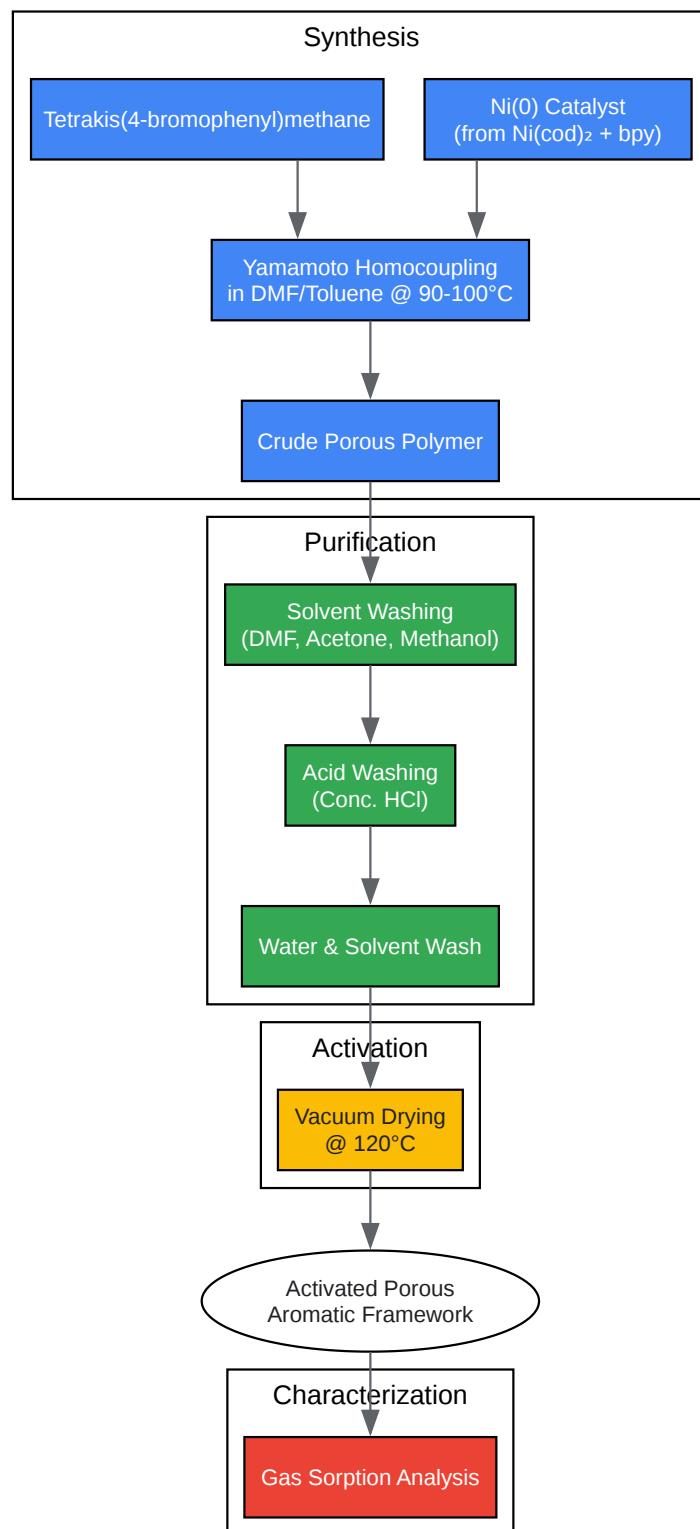
Procedure:

- Sample Preparation and Degassing:
 - Accurately weigh 50-100 mg of the dry porous polymer into a sample tube.
 - Attach the sample tube to the degassing port of the gas sorption analyzer.
 - Heat the sample under high vacuum (e.g., <10 μmHg) at a specific temperature (e.g., 120-150 °C) for several hours (typically 8-12 hours) to remove any adsorbed moisture and solvents from the pores.^{[5][6]} This step is critical for obtaining accurate and reproducible results.
- Isotherm Measurement:
 - After degassing, cool the sample to room temperature, weigh it again to determine the activated sample mass, and then transfer the sample tube to the analysis port of the instrument.
 - For surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).
 - The instrument will then automatically dose precise amounts of the adsorptive gas (typically N_2) into the sample tube at incrementally increasing pressures.
 - Allow the system to equilibrate at each pressure point until a stable reading is obtained. The amount of gas adsorbed is calculated from the pressure change.
 - A full adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P_0).
 - For gas storage capacity measurements (e.g., CO_2 , CH_4), the same procedure is followed, but the analysis is typically performed at different temperatures (e.g., 273 K or 298 K).
- Data Analysis:

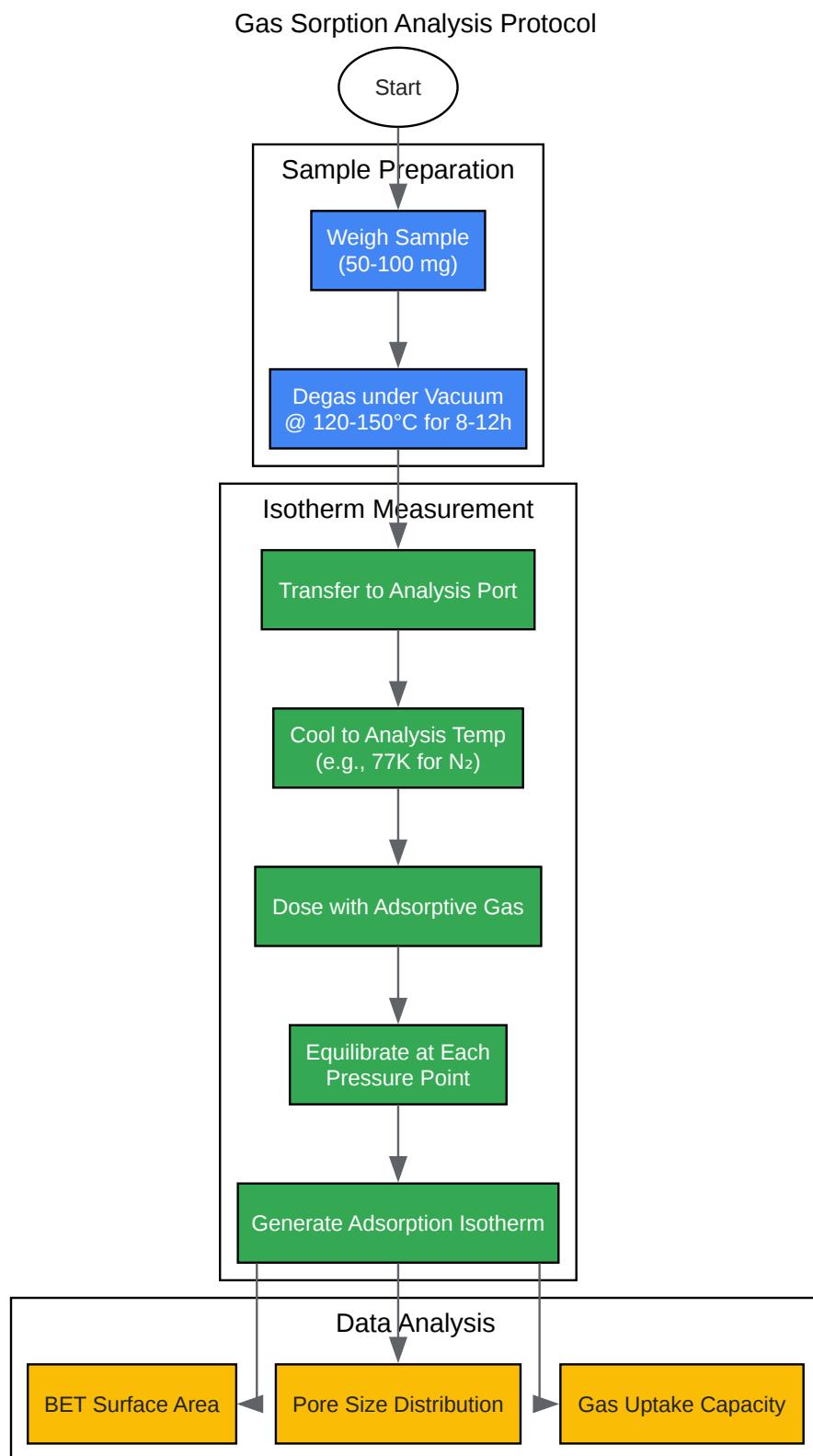
- BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm data in the relative pressure range of 0.05 to 0.3.[7]
- Langmuir Surface Area: The Langmuir model can also be applied to the isotherm data to estimate the surface area, which often yields a higher value than the BET method.
- Pore Size Distribution: Analyze the isotherm data using methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) to determine the pore size distribution.[7]
- Gas Uptake Capacity: The total amount of a specific gas adsorbed at a certain pressure (e.g., 1 atm) and temperature is determined directly from the corresponding adsorption isotherm.

Visualizations

Synthesis of Porous Aromatic Frameworks

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Caption: Workflow for the synthesis and characterization of porous aromatic frameworks.



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Caption: Experimental workflow for gas sorption analysis.

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